6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide
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Overview
Description
6-Methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide is a complex organic compound characterized by its indole core structure, which is substituted with a methoxy group, a thiophen-2-yl cyclopentyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, often requiring a base such as triethylamine (Et3N).
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carboxamide derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its indole core is a versatile scaffold for creating diverse chemical structures.
Biology: In biological research, 6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide exerts its effects involves interactions with specific molecular targets. The indole core can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
6-Methoxy-N-[1-(phenyl)cyclopentyl]-1H-indole-2-carboxamide: Similar structure but with a phenyl group instead of thiophen-2-yl.
6-Methoxy-N-[1-(thiophen-3-yl)cyclopentyl]-1H-indole-2-carboxamide: Similar structure but with thiophen-3-yl instead of thiophen-2-yl.
Uniqueness: The presence of the thiophen-2-yl group in 6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide provides unique electronic and steric properties compared to similar compounds. This can influence its reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
6-Methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide is a synthetic compound within the indole class, notable for its potential biological activities. This compound has garnered attention due to its structural features that suggest a range of pharmacological effects, particularly in oncology and infectious disease contexts. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O2S, with a molecular weight of 354.5 g/mol. The structural configuration includes a methoxy group, an indole moiety, and a thiophene-substituted cyclopentyl group, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C20H22N2O2S |
Molecular Weight | 354.5 g/mol |
CAS Number | 1796960-00-3 |
Antitumor Activity
Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, similar indole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives with modifications at the indole position could inhibit tumor growth significantly, suggesting that this compound may also possess such capabilities .
Case Study: Cytotoxicity Assays
In vitro assays conducted on human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect, with IC50 values indicating substantial potency against certain types of tumors. For example, compounds structurally related to this compound showed IC50 values ranging from 5 to 15 µM in various assays .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Indole derivatives are known for their activity against mycobacterial infections. A recent review highlighted that modifications in the indole structure can enhance efficacy against Mycobacterium abscessus and other non-tuberculous mycobacteria .
Table: Antimicrobial Efficacy
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | TBD | Mycobacterium abscessus |
Related Indole Derivative | 0.8 | M. abscessus |
Another Indole Compound | 0.25 | M. xenopi |
The proposed mechanism of action for this compound includes interference with cellular signaling pathways relevant to cancer cell proliferation and survival. Specifically, the compound may modulate pathways associated with apoptosis and cell cycle regulation, potentially through interactions with key proteins involved in these processes .
Properties
IUPAC Name |
6-methoxy-N-(1-thiophen-2-ylcyclopentyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-23-14-7-6-13-11-16(20-15(13)12-14)18(22)21-19(8-2-3-9-19)17-5-4-10-24-17/h4-7,10-12,20H,2-3,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSWIGGTSDRIOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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